Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate
Description
Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate is a benzoate ester derivative featuring a 1,3-oxazolidin-2-one core substituted with an ethenyl group at the 4-position. The ethenyl substituent may enhance reactivity or serve as a site for further functionalization.
Properties
IUPAC Name |
methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h3-7,10H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOGRJDHPGJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(COC2=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then be reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the ethenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxazolidinone vs. Thiazolidinone Derivatives
- Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate (): This compound replaces the oxazolidinone with a thiazolidinone (sulfur instead of oxygen). The thiazolidinone ring increases lipophilicity and alters electronic properties due to sulfur’s polarizability.
- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (): These derivatives feature a thiazolidinone core with a benzamido substituent and a methoxy-oxoethylidene group. The benzamido moiety may enhance interactions with biological targets (e.g., enzymes), while the ethylidene group contributes to steric bulk and π-π stacking capabilities .
Key Differences
Substituent Variations on the Benzoate Ester
Piperazine-Linked Quinoline Derivatives ():
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) incorporate a piperazine-quinoline moiety. The quinoline group enhances aromaticity and fluorescence properties, while the piperazine linker introduces conformational flexibility. Substituents like bromo, chloro, or trifluoromethyl (C2–C7) modulate electronic effects and steric hindrance, impacting solubility and target binding .
Phenethylamino and Isoxazole Derivatives ():
Examples like Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6473) replace the oxazolidinone with isoxazole and thioether linkers. The isoxazole ring offers metabolic stability, while the thioether increases hydrophobicity compared to ether or ester linkages .
Fluorinated and Pyrazole Derivatives ():
Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39) incorporates fluorinated and pyrazole groups. Fluorine atoms enhance metabolic stability and membrane permeability, while the pyrazole ring provides a hydrogen-bond acceptor site .
Physical Properties
| Compound Class | Melting Point Range | Solubility Trends |
|---|---|---|
| Oxazolidinones | 120–150°C (est.) | Moderate in polar solvents |
| Thiazolidinones | 80–130°C | Lower in water due to S |
| Fluorinated Derivatives | Oils (e.g., 39) | High in organic solvents |
Biological Activity
Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 247.25 g/mol. The compound features an oxazolidinone ring, a benzoate ester, and an ethenyl group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Reaction of Thioamides with Acetylene Dicarboxylate : This forms 2-methylidene-1,3-thiazolidin-4-one derivatives.
- Formation of Oxazolidinone : The derivatives are reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired product.
This synthetic route can be optimized using green chemistry principles to enhance yield while minimizing environmental impact.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study reported that this compound showed IC50 values of 17.66 µM against MCF-7 (breast cancer) cells and 31.10 µM against HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit protein synthesis by binding to the ribosomal subunits.
- Apoptotic Pathways : The compound triggers apoptosis via caspase activation, particularly through caspase-9 in cancer cells .
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells by downregulating Cyclin D1 expression .
Study on Anticancer Activity
In a notable study examining the effects of this compound on cancer cell lines:
- Cell Lines Tested : MCF-7 and HeLa.
- Treatment Duration : Cells were treated for 72 hours.
- Results :
Comparison with Similar Compounds
Methyl 4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-y)benzoate can be compared with other oxazolidinones:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | Contains a sulfonate group | Antimicrobial properties |
| 4-Methyl-1,3-oxazolidin-2-one | Lacks benzoate ester and ethenyl group | Limited anticancer activity |
| 5-(Carbamoylmethylene)-oxazolidin-2-one | Similar core structure | Promising anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
